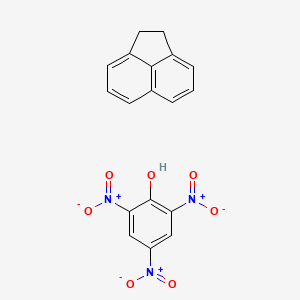
Acenaphthene, monopicrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8. Acenaphthene is a colorless solid that is primarily obtained from coal tar. The monopicrate derivative is formed by the reaction of acenaphthene with picric acid, resulting in a compound that has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acenaphthene, monopicrate typically involves the reaction of acenaphthene with picric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the monopicrate derivative. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
Acenaphthene, monopicrate undergoes various chemical reactions, including:
Oxidation: Acenaphthene can be oxidized to form acenaphthoquinone, which is a key intermediate in the synthesis of other compounds.
Reduction: Reduction of acenaphthene can lead to the formation of acenaphthylene.
Substitution: The aromatic nature of acenaphthene allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Acenaphthoquinone
Reduction: Acenaphthylene
Substitution: Nitroacenaphthene, halogenated acenaphthene derivatives
科学的研究の応用
Acenaphthene, monopicrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Acenaphthene is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of acenaphthene, monopicrate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .
類似化合物との比較
Similar Compounds
Acenaphthylene: A related compound that is formed by the reduction of acenaphthene.
Acenaphthoquinone: An oxidation product of acenaphthene with applications in organic synthesis.
Naphthalene: A simpler PAH that serves as a structural basis for acenaphthene.
Uniqueness
Acenaphthene, monopicrate is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
4599-99-9 |
|---|---|
分子式 |
C18H13N3O7 |
分子量 |
383.3 g/mol |
IUPAC名 |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
InChIキー |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


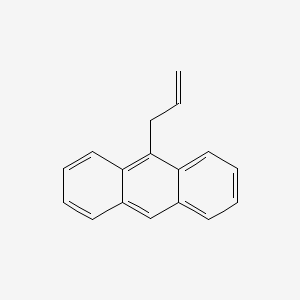
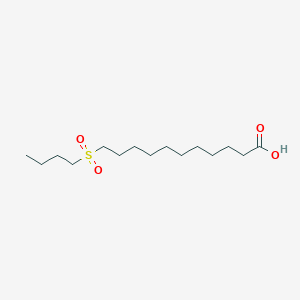
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

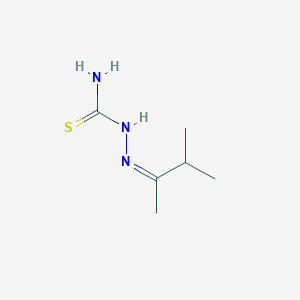
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

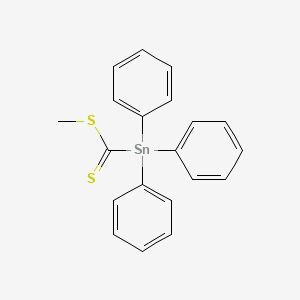
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
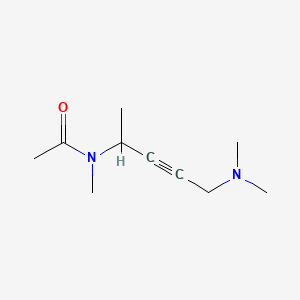


![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
